molecular formula C8H8BrN3 B598711 6-Bromo-1-methyl-1h-indazol-4-amine CAS No. 1198438-39-9

6-Bromo-1-methyl-1h-indazol-4-amine

Cat. No.: B598711
CAS No.: 1198438-39-9
M. Wt: 226.077
InChI Key: HXCSMEJMVWFFDG-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indazol-4-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine typically involves the bromination of 1-methyl-1H-indazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The brominated intermediate is then subjected to amination using ammonia or an amine source under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products Formed

    Substitution: Formation of various substituted indazole derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated indazole derivatives.

Scientific Research Applications

6-Bromo-1-methyl-1H-indazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This compound can inhibit certain enzymes by mimicking the substrate or by binding to the allosteric sites, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-1-methyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    6-Bromo-1H-indazole: Lacks the methyl group, affecting its solubility and interaction with biological targets.

Uniqueness

6-Bromo-1-methyl-1H-indazol-4-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

6-bromo-1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCSMEJMVWFFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-1H-indazol-4-amine (available from Sinova, 300 mg, 1.42 mmol) was dissolved in THF (7.5 ml) and the mixture cooled to 0° C. Sodium hydride (60% in mineral oil) (62 mg) was then slowly added. The mixture was stirred for 15 min, then methyl iodide (221 mg) was added and stirring continued at 0° C. for 3 h. The reaction mixture was quenched by careful addition of methanol (2 ml), then water (10 ml), then extracted into ethyl acetate and the organic layer was concentrated in vacuo. The residue was purified by column chromatography on silica eluting with a gradient of 0-50% ethyl acetate in cyclohexane. Fractions containing desired product were combined and concentrated in vacuo to afford the title compound, 48 mg.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
Quantity
221 mg
Type
reactant
Reaction Step Three

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